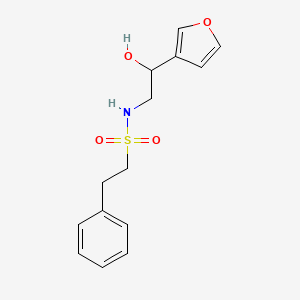

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .

Molecular Structure Analysis

Furan is a five-membered ring with four carbon atoms and one oxygen atom. The oxygen atom and two of the carbon atoms are typically part of a conjugated system of pi electrons, which gives furan its aromatic properties .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes . These reactions can transform furan into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a furan compound would depend on its specific structure. In general, furan compounds are characterized by their aromaticity, which gives them stability, and their reactivity, which makes them useful in organic synthesis .

Aplicaciones Científicas De Investigación

- Providencin : This compound possesses anticancer activity . Researchers have explored its potential as a therapeutic agent in cancer treatment.

- (+)-Wortmannin : As a PI3K inhibitor, (+)-wortmannin has been studied for its role in regulating cellular signaling pathways . Understanding its interactions with PI3K can inform drug development.

- Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate : This compound inhibits insulin secretion . Investigating its mechanism of action could lead to novel approaches for managing diabetes.

- Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates : These derivatives exhibit antiparasitic activity . Their potential as antiparasitic agents warrants further exploration.

- Ethyl 5-((2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate : This compound acts as a selective β-galactosidase inhibitor . Investigating its specificity and applications could be valuable.

- S-Containing Thiofucoside Derivatives : These compounds mimic the natural tetrasaccharide SLe x and have potential therapeutic applications . Understanding their interactions with biological systems is crucial.

- The diverse functional groups in these compounds make them promising for constructing polynuclear heterocyclic structures . Researchers can explore their use in designing novel materials.

Anticancer Activity

Phosphoinositide 3-Kinase (PI3K) Inhibition

Insulin Secretion Modulation

Antiparasitic Properties

Selective β-Galactosidase Inhibition

Nonhydrolyzable Mimetics of SLe x Tetrasaccharide

Construction of Polynuclear Heterocyclic Structures

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide are currently unknown. Furan derivatives have been found to interact with various targets or receptors in the body, such as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc . .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Furan derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .

Result of Action

The molecular and cellular effects of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide’s action are not well-understood. The effects would depend on the compound’s specific targets and mode of action, which are currently unknown. Furan derivatives have broadened scope in remedying various dispositions in clinical medicines , suggesting that this compound may also have diverse effects.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-14(13-6-8-19-11-13)10-15-20(17,18)9-7-12-4-2-1-3-5-12/h1-6,8,11,14-16H,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOUUNLMINAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2445223.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)

![N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2445226.png)

![7-Fluoro-3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2445228.png)

![6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2445230.png)

![3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2445234.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2445235.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2445241.png)

![1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2445244.png)